1-(Carboxymethyl)pyridinium chloride
Overview
Description
1-(Carboxymethyl)pyridinium chloride is an organic compound with the molecular formula C7H8ClNO2. It is a white or off-white crystalline powder that is highly soluble in water but has limited solubility in organic solvents . This compound is known for its role as a catalyst in various organic synthesis reactions and has applications in multiple scientific fields.
Mechanism of Action
Target of Action
1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.
Result of Action
The primary result of the action of this compound is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.
Action Environment
This compound is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .
Biochemical Analysis
Biochemical Properties
1-(Carboxymethyl)pyridinium chloride plays a significant role in many biochemical reactions. It acts as an acid catalyst, promoting esterification and nucleophilic substitution reactions
Cellular Effects
It has been suggested that it has the potential to dissolve cellulose at concentrations of up to 11 wt%, which could have implications for cell function .
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-(Carboxymethyl)pyridinium chloride is typically synthesized through the reaction of pyridine with formic acid. The reaction conditions can be adjusted based on the desired yield and purity of the product. Generally, the reaction is carried out at an appropriate temperature until completion, followed by acidification to obtain the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(Carboxymethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common compared to oxidation.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.
Scientific Research Applications
1-(Carboxymethyl)pyridinium chloride has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug synthesis and development.
Comparison with Similar Compounds
1-(Carboxymethyl)pyridinium chloride can be compared with other similar compounds, such as trimethylammonium chloride and other pyridinium salts. While these compounds share some common properties, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Trimethylammonium chloride: Known for its role as a corrosion inhibitor.
Other pyridinium salts: These compounds have diverse applications in organic synthesis and industrial processes.
Properties
CAS No. |
6266-23-5 |
---|---|
Molecular Formula |
C7H8ClNO2 |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
InChI Key |
FPMXPTIRDWHULR-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Cl-] |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)[O-].Cl |
6266-23-5 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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